molecular formula C21H25NO2S B14219481 N,4-Dimethyl-N-(1-phenylhept-2-yn-1-yl)benzene-1-sulfonamide CAS No. 757977-39-2

N,4-Dimethyl-N-(1-phenylhept-2-yn-1-yl)benzene-1-sulfonamide

Cat. No.: B14219481
CAS No.: 757977-39-2
M. Wt: 355.5 g/mol
InChI Key: JYCZDJXZUGKRFF-UHFFFAOYSA-N
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Description

N,4-Dimethyl-N-(1-phenylhept-2-yn-1-yl)benzene-1-sulfonamide is a synthetic organic compound belonging to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, with additional methyl and phenyl groups contributing to its unique chemical structure .

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyl-N-(1-phenylhept-2-yn-1-yl)benzene-1-sulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonyl chlorides, sulfinamides, and sulfenamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,4-Dimethyl-N-(1-phenylhept-2-yn-1-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,4-Dimethyl-N-(1-phenylhept-2-yn-1-yl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By competing with para-aminobenzoic acid (PABA), the compound prevents the formation of folic acid, thereby inhibiting bacterial growth . This mechanism is specific to bacteria, as mammals do not synthesize folic acid but obtain it from their diet .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-Dimethyl-N-(1-phenylhept-2-yn-1-yl)benzene-1-sulfonamide is unique due to its specific chemical structure, which includes a phenylhept-2-yn-1-yl group. This structural feature may confer unique reactivity and biological activity compared to other sulfonamides .

Properties

CAS No.

757977-39-2

Molecular Formula

C21H25NO2S

Molecular Weight

355.5 g/mol

IUPAC Name

N,4-dimethyl-N-(1-phenylhept-2-ynyl)benzenesulfonamide

InChI

InChI=1S/C21H25NO2S/c1-4-5-6-10-13-21(19-11-8-7-9-12-19)22(3)25(23,24)20-16-14-18(2)15-17-20/h7-9,11-12,14-17,21H,4-6H2,1-3H3

InChI Key

JYCZDJXZUGKRFF-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(C1=CC=CC=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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